Hydrogen-Bond Donor Capacity vs. N-Ethyl Analog
4-[(Ethylsulfonyl)amino]benzoic acid possesses an unsubstituted sulfonamide NH group, providing hydrogen-bond donor (HBD) capacity of 1, whereas the tertiary sulfonamide analog 4-[ethyl(ethylsulfonyl)amino]benzoic acid (CAS 952915-21-8) has HBD = 0 due to N-alkyl substitution [1]. This difference is functionally significant because the sulfonamide NH is essential for interaction with the p-aminobenzoic acid (PABA) binding site of dihydropteroate synthase (DHPS), the canonical target of sulfonamide antibacterials [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | HBD = 2 (one from sulfonamide NH, one from COOH) |
| Comparator Or Baseline | 4-[ethyl(ethylsulfonyl)amino]benzoic acid (CAS 952915-21-8): HBD = 1 (COOH only, sulfonamide nitrogen fully substituted) |
| Quantified Difference | HBD difference of 1 from sulfonamide NH |
| Conditions | Calculated molecular property; validated by InChI structure analysis |
Why This Matters
Loss of sulfonamide NH hydrogen-bond donation eliminates classical sulfonamide pharmacophore recognition, rendering the tertiary analog unsuitable for PABA-mimetic inhibitor design.
- [1] PubChem. 4-[Ethyl(ethylsulfonyl)amino]benzoic acid. CID 2796281. View Source
- [2] Wyss, O., Rubin, M., Strandskov, F. B., & Reiner, L. (1943). Mechanism of Sulfonamide Action. III. Biological Action of Substituted p-Aminobenzoic Acids. Experimental Biology and Medicine, 52(1), 169-171. View Source
